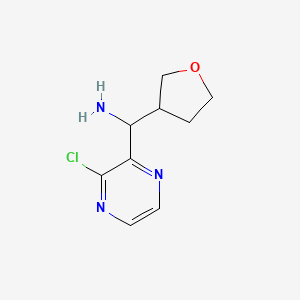

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine

Description

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine (CAS: 1184914-21-3) is a heterocyclic amine featuring a chloropyrazine ring linked to a tetrahydrofuran (THF) moiety via a methanamine bridge. Its hydrochloride salt (CAS: 939412-86-9) is widely used as a pharmaceutical intermediate, particularly in synthesizing anti-cancer and anti-inflammatory agents due to its ability to interact with biological targets such as kinases and receptors . The compound’s structural uniqueness lies in the combination of a polar tetrahydrofuran ring, which enhances solubility, and the electron-deficient chloropyrazine group, which facilitates π-π stacking and hydrogen bonding in drug-receptor interactions .

Properties

CAS No. |

1184914-21-3 |

|---|---|

Molecular Formula |

C9H12ClN3O |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanamine |

InChI |

InChI=1S/C9H12ClN3O/c10-9-8(12-2-3-13-9)7(11)6-1-4-14-5-6/h2-3,6-7H,1,4-5,11H2 |

InChI Key |

KQQZVUADJVEJOW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(C2=NC=CN=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine typically involves the following steps:

Formation of the pyrazine ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring is formed through cyclization reactions.

Substitution reactions: The chlorine atom is introduced at the 3-position of the pyrazine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Attachment of the methanamine group: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.

Formation of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving diols and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch reactors: Where the reactions are carried out in a controlled environment with precise temperature and pressure control.

Continuous flow reactors: Offering advantages in terms of scalability and efficiency, where reactants are continuously fed into the reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) followed by reduction with hydrogen gas over a palladium catalyst.

Major Products

Oxidation: Formation of pyrazine N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazines with various functional groups.

Scientific Research Applications

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cellular signaling.

Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloropyrazine Derivatives

(3-Chloropyrazin-2-yl)methanamine Dihydrochloride (CAS: 867165-53-5)

- Structural Difference : Lacks the tetrahydrofuran-3-yl group, reducing conformational flexibility.

- Applications : Primarily used in small-molecule kinase inhibitors. The absence of THF decreases solubility compared to the parent compound, limiting its utility in aqueous formulations .

- Synthesis : Prepared via direct amination of 3-chloropyrazine-2-carboxylic acid derivatives, bypassing THF coupling steps required for the target compound .

(6-Chloropyridazin-3-yl)methanamine (CAS: 871826-15-2)

- Structural Difference : Pyridazine ring replaces pyrazine, altering electronic properties and binding affinity.

- Applications : Used in PROTAC (Proteolysis-Targeting Chimeras) development. The pyridazine ring’s lower electron deficiency reduces interaction strength with aromatic residues in proteins compared to chloropyrazine .

- Synthesis : Synthesized in THF/water mixtures under mild conditions (20°C, 2 hours), contrasting with the multi-day THF-mediated reactions for the target compound .

Tetrahydrofuran-Containing Amines

(Tetrahydrofuran-3-yl)methanamine Hydrochloride

- Structural Difference : Lacks the chloropyrazine group, rendering it unsuitable for targeted therapies but useful as a solubility enhancer.

- Applications: Employed as a building block for non-specific amine conjugates.

- Market : Less specialized than the target compound, with broader industrial applications in agrochemicals .

N-(3-Methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine

- Structural Difference : Contains a benzyl group instead of chloropyrazine, prioritizing lipophilicity over polar interactions.

- Applications : Explored in CNS drug candidates for its blood-brain barrier permeability. The benzyl group’s hydrophobicity contrasts with the target compound’s balanced polarity .

Functional Analogs in Drug Development

7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 2886-65-9)

- Structural Difference : Benzodiazepine core replaces pyrazine-THF, focusing on GABA receptor modulation.

- Applications: Sedative-hypnotic drugs. The rigid benzodiazepine scaffold lacks the flexibility of the target compound’s methanamine linker .

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS: 1376514-14-5)

Data Tables: Key Properties and Market Analysis

Table 1. Physicochemical Comparison

Research Findings and Industrial Insights

- Synthetic Challenges : The target compound requires multi-step synthesis in THF over 3 days, whereas analogs like (6-chloropyridazin-3-yl)methanamine are synthesized faster (2 hours) .

- Biological Efficacy : The THF moiety in the target compound improves blood-brain barrier penetration compared to rigid benzodiazepines, making it viable for CNS applications .

- Market Drivers: Rising demand for kinase inhibitors (projected 9.2% CAGR in oncology) underscores the target compound’s dominance over non-pharmaceutical analogs .

Biological Activity

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 180.04 g/mol

- CAS Number : 939412-86-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are implicated in disease processes.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the following table:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Study : In a study evaluating the antimicrobial properties, the compound was tested against a panel of bacteria and fungi, showing effective inhibition at low concentrations. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

- Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. Results indicated that it induced apoptosis in cancer cells, suggesting its potential use in cancer therapy.

- Neuroprotection : A recent study assessed the neuroprotective effects of the compound in models of neurodegenerative diseases. It was found to reduce neuronal cell death and improve cell viability under oxidative stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.